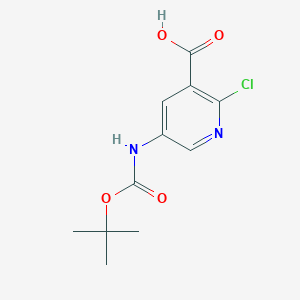

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-7(9(15)16)8(12)13-5-6/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRGYJUCMVPSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652380 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-14-5 | |

| Record name | 2-Chloro-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Introduction

This compound (CAS RN: 885277-14-5) is a synthetically valuable substituted pyridine derivative.[1] Its trifunctional nature—featuring a chloro-substituted pyridine core, an acid-labile Boc-protected amine, and a carboxylic acid—renders it a versatile building block in medicinal chemistry and complex organic synthesis.[] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for handling and stability, designed for researchers and drug development professionals.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | 5-(tert-Butoxycarbonylamino)-2-chloropyridine-3-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 885277-14-5 | [1][3] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [1] |

| Molecular Weight | 288.69 g/mol | Calculated |

The molecule's functionality is centered around three key regions, as illustrated in the diagram below. The interplay between the electron-withdrawing chloro group and carboxylic acid, and the electron-donating Boc-amino group, dictates the molecule's reactivity and properties.

Caption: Key functional groups of the title compound.

Core Physicochemical Properties

Publicly available experimental data for this specific molecule is limited. This section outlines the known and predicted properties.

| Property | Value | Notes |

| Appearance | Not available. | Typically, similar compounds are off-white to beige solids.[4] |

| Melting Point | Not available. | [5] |

| Boiling Point | Not available. | [5] |

| Solubility | Not available in water. | [5] Likely soluble in organic solvents like DMSO, methanol, and ethyl acetate.[6] |

| pKa | Not available. | The carboxylic acid proton is the most acidic. For comparison, the pKa of the related 2-Chloronicotinic acid is predicted to be 2.07±0.25.[6] The presence of the electron-donating amino group at position 5 may slightly increase the pKa compared to this value. |

Spectroscopic and Analytical Characterization

As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting materials is paramount. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A broad singlet for the carboxylic acid proton (-COOH) downfield (>13 ppm).

-

A singlet for the amide proton (-NH) between 9-10 ppm.

-

Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridine ring.

-

A singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[7]

-

-

¹³C NMR: The spectrum should display 11 distinct carbon signals, including two carbonyl carbons (one for the acid, one for the carbamate), carbons of the pyridine ring, and the characteristic quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

An N-H stretch from the carbamate group around 3300 cm⁻¹.

-

Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc carbamate (~1680-1700 cm⁻¹).[8]

-

C-O stretching bands associated with the acid and carbamate groups in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the compound is expected to show a strong pseudomolecular ion.

-

Positive Mode [M+H]⁺: Expected at m/z 289.06.

-

Negative Mode [M-H]⁻: Expected at m/z 287.05.

-

Key Fragmentation: A characteristic and often dominant fragmentation pathway for Boc-protected amines is the loss of the entire Boc group or components thereof. Expect to see fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[9]

Chemical Stability and Handling

Understanding the stability of a reagent is critical for successful and reproducible synthesis.

Stability Profile

The primary chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group .[]

-

Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane).[7][10] This reaction proceeds via the formation of a stable tert-butyl cation.

-

Basic and Nucleophilic Conditions: The compound is stable to most basic and nucleophilic conditions, which allows for selective reactions at other sites if needed.[]

-

Thermal Stability: While no specific data is available, decomposition at elevated temperatures is expected.

Recommended Storage and Handling

-

Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]

-

Handling: Handle in a well-ventilated area. Use standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[5]

Hazardous Decomposition

Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Experimental Protocols for Characterization

The following protocols are self-validating systems for confirming the identity and purity of this compound.

Protocol: Purity Assessment by HPLC-MS

This protocol provides a robust method for determining the purity of the material and confirming its molecular weight.

Rationale: Reversed-phase HPLC is ideal for separating this moderately polar molecule from potential nonpolar or highly polar impurities. ESI-MS provides unambiguous confirmation of the molecular weight.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA), LC-MS grade

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

LC-MS system with ESI source

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or methanol. Dilute to a working concentration of ~10 µg/mL in 50:50 ACN/Water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

-

HPLC Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

-

-

MS Conditions (ESI Positive Mode):

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325°C

-

Nebulizer Pressure: 40 psi

-

-

Data Analysis: Integrate the peak area of the main component in the chromatogram to determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion (m/z 289.06).

Caption: Experimental workflow for purity analysis.

Protocol: Boc-Group Deprotection for Structural Confirmation

Rationale: Performing a simple, well-understood reaction like Boc deprotection and confirming the product provides definitive structural validation. The mass shift is unambiguous.

Materials:

-

~10 mg of this compound

-

1 mL of 4M HCl in 1,4-dioxane

-

Vial with a stir bar

-

Nitrogen or argon line

-

LC-MS system

Procedure:

-

Dissolve the sample in the 4M HCl in dioxane solution in the vial.

-

Stir the reaction at room temperature for 1-2 hours under a nitrogen atmosphere. Effervescence (isobutylene gas) may be observed.

-

Take a small aliquot of the reaction mixture, dilute it significantly with methanol, and inject it into the LC-MS.

-

Data Analysis: Analyze the resulting mass spectrum. The starting material peak at m/z 289.06 should be absent, and a new peak corresponding to the deprotected product, 5-amino-2-chloro-nicotinic acid ([M+H]⁺ = 189.01), should be present. This mass loss of 100.05 Da confirms the presence and lability of the Boc group.

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its distinct functional handles. While comprehensive experimental data on its physical properties is not widely published, its structural features allow for reliable prediction of its spectroscopic characteristics and chemical behavior. Its primary chemical attribute is the acid-labile Boc group, which dictates its handling and synthetic applications. The protocols outlined herein provide a robust framework for researchers to confidently verify the identity, purity, and stability of this versatile chemical building block.

References

- 1. This compound | 885277-14-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 885277-14-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. capotchem.com [capotchem.com]

- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and highly functionalized building blocks. Among these, substituted heterocyclic compounds play a pivotal role, with nicotinic acid derivatives being of particular importance due to their prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, a key intermediate whose unique structural features make it an invaluable tool for drug discovery and development. We will delve into its chemical identity, synthesis, properties, and applications, offering insights grounded in scientific literature and established laboratory practices.

Core Identity: CAS Number and Chemical Structure

Chemical Name: 5-(tert-butoxycarbonylamino)-2-chloronicotinic acid, also known by its IUPAC name, tert-butyl N-(6-chloro-5-carboxypyridin-3-yl)carbamate.

CAS Number: 885277-14-5[1][2][3]

Molecular Formula: C₁₁H₁₃ClN₂O₄

Molecular Weight: 272.68 g/mol

Chemical Structure:

The structure of this compound incorporates a pyridine ring, a core scaffold in many pharmaceuticals, functionalized with three key substituents:

-

A carboxylic acid group at the 3-position, which can serve as a handle for amide bond formation or other modifications.

-

A chloro group at the 2-position, a versatile functional group that can participate in various cross-coupling reactions or be a site for nucleophilic substitution.

-

A tert-butoxycarbonyl (Boc) protected amino group at the 5-position. The Boc group is a widely used protecting group in organic synthesis, stable under many reaction conditions but readily removable under acidic conditions. This feature allows for the selective unmasking of the amino group at a desired stage of a synthetic sequence.

SMILES: C1(=C(C(=C(C=N1)Cl)N)C(=O)O)C(=O)OC(C)(C)C

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source/Note |

| Molecular Weight | 272.68 g/mol | Calculated |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in many organic solvents | Inferred from structure |

| pKa | Not available |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible synthetic strategy is outlined below, drawing from established methodologies for the functionalization of nicotinic acid and the protection of amino groups.

Conceptual Synthetic Workflow

A logical synthetic route would involve the introduction of the amino and chloro substituents onto a nicotinic acid backbone, followed by the protection of the amino group.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on analogous transformations found in the chemical literature.

Step 1: Esterification of 2,5-dichloronicotinic acid

-

To a solution of 2,5-dichloronicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,5-dichloronicotinate.

Causality: The esterification protects the carboxylic acid from interfering in subsequent reactions and improves solubility in organic solvents. Thionyl chloride is an effective reagent for this transformation.

Step 2: Amination of Methyl 2,5-dichloronicotinate

-

In a pressure vessel, dissolve methyl 2,5-dichloronicotinate in a solution of ammonia in methanol.

-

Seal the vessel and heat at a temperature typically ranging from 80-100 °C for several days.

-

After cooling, concentrate the reaction mixture.

-

Purify the crude product by column chromatography to obtain methyl 2-amino-5-chloronicotinate.

Causality: The chloro group at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the one at the 5-position. Using ammonia under pressure and heat facilitates this substitution.

Step 3: Boc Protection of Methyl 2-amino-5-chloronicotinate

-

Dissolve methyl 2-amino-5-chloronicotinate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, for example, triethylamine or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give methyl 5-(tert-butoxycarbonylamino)-2-chloronicotinate.

Causality: The Boc group is introduced to protect the amino functionality during the subsequent hydrolysis step and to allow for its selective deprotection in later synthetic stages.

Step 4: Hydrolysis of the Methyl Ester

-

Dissolve the Boc-protected ester in a mixture of methanol and water.

-

Add a base such as lithium hydroxide (LiOH) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers and remove the solvent to yield this compound.

Causality: Basic hydrolysis cleaves the methyl ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.

Role as a Versatile Scaffold

The distinct reactivity of the three functional groups allows for a modular and convergent approach to the synthesis of diverse compound libraries.

Caption: Synthetic utility of this compound.

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of amines to form amides, a common linkage in many drug molecules.

-

Cross-Coupling Reactions: The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Selective Deprotection and Further Functionalization: The Boc-protected amino group can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.

Significance in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, with substituents that project into the hydrophobic pocket and the solvent-exposed region of the kinase active site. Substituted nicotinamides are frequently employed as such core structures. The ability to introduce diverse substituents at the 2-, 3-, and 5-positions of the pyridine ring using this compound as a starting material is highly advantageous for optimizing inhibitor potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) should be consulted for detailed information on hazards, handling, and storage.[4]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Conclusion

This compound is a strategically designed and highly versatile building block that holds significant value for researchers and scientists in the field of drug discovery. Its unique combination of a modifiable carboxylic acid, a reactive chloro group for cross-coupling, and a selectively deprotectable amino group provides a powerful platform for the synthesis of complex and diverse molecular architectures. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-functionalized intermediates in accelerating the drug development process cannot be overstated.

References

A Technical Guide to the Spectroscopic Characterization of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both predictive data and practical, field-proven methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (CAS No. 885277-14-5) is a substituted pyridine derivative incorporating a chloro substituent, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protected amine.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the Boc group protons, and the amine proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic CH (H-4) | 8.2 - 8.4 | Doublet (d) | 1H | Deshielded by the adjacent carboxylic acid and the electron-withdrawing nature of the pyridine nitrogen. Coupled to H-6. |

| Aromatic CH (H-6) | 8.0 - 8.2 | Doublet (d) | 1H | Deshielded by the pyridine nitrogen and the chloro substituent. Coupled to H-4. |

| NH | 9.5 - 10.5 | Singlet (s) | 1H | Broad singlet, chemical shift can be variable and concentration-dependent. Exchangeable with D₂O. |

| Boc CH₃ | 1.5 - 1.6 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent methyl protons of the tert-butyl group. |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded proton of the carboxylic acid. Often very broad and may not be observed without careful experimental setup. Exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| C=O (Boc) | 152 - 155 | Characteristic chemical shift for the carbonyl carbon of a Boc protecting group. |

| C-Cl (C-2) | 148 - 152 | Aromatic carbon attached to a chlorine atom. |

| C-NH (C-5) | 138 - 142 | Aromatic carbon attached to the nitrogen of the Boc-amino group. |

| C-H (C-6) | 135 - 138 | Aromatic methine carbon. |

| C-H (C-4) | 115 - 120 | Aromatic methine carbon. |

| C-COOH (C-3) | 120 - 125 | Aromatic carbon attached to the carboxylic acid group. |

| C(CH₃)₃ (Boc) | 80 - 82 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | 28 - 29 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Amine | N-H stretch | 3200-3400 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Boc Group | C=O stretch | 1680-1700 | Strong |

| Aromatic Ring | C=C stretch | 1550-1600 | Medium |

| Aromatic Ring | C-H bend | 800-900 | Medium-Strong |

| C-O Stretch | C-O stretch | 1200-1300 | Strong |

| C-N Stretch | C-N stretch | 1150-1250 | Medium |

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

-

Ensure the mixture is homogenous and has a fine, powder-like consistency.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Workflow for FT-IR Analysis

References

solubility and stability of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

<An In-depth Technical Guide to the Solubility and Stability of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, including a chloro-substituted pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The Boc protecting group is widely used in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[2][3]

Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development.[4] Solubility directly impacts bioavailability and the ability to formulate the compound for administration, while stability is crucial for ensuring the integrity and shelf-life of the active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its solubility and stability profiles.

Section 1: Solubility Profile

The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[7] The molecular structure of this compound suggests a complex solubility profile. The carboxylic acid and amino groups can engage in hydrogen bonding, potentially increasing aqueous solubility, while the chloro- and tert-butoxycarbonyl groups are more lipophilic, which may favor solubility in organic solvents.

Theoretical Considerations

A preliminary assessment of a molecule's structure can provide valuable insights into its likely solubility characteristics.[4] The presence of both polar (carboxylic acid, amine) and non-polar (chlorine, tert-butyl group) functionalities in this compound indicates that its solubility will be highly dependent on the solvent system. The pKa of the carboxylic acid and the protonated amine will also play a significant role in its aqueous solubility, which is expected to be pH-dependent. The parent compound, 2-chloronicotinic acid, is noted to be insoluble in water but soluble in organic solvents like benzene and toluene.[8][9]

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).[11]

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Anticipated Solubility Data

The following table summarizes the expected solubility of this compound in various solvents. It is important to note that while a Safety Data Sheet (SDS) for the compound indicates that its solubility in water is not available, it is expected to have some solubility in organic solvents.[12]

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.4) | Sparingly Soluble | The presence of both polar and non-polar groups suggests limited aqueous solubility. |

| 0.1 N HCl (pH 1.2) | Slightly Soluble | The carboxylic acid will be protonated, potentially decreasing solubility compared to higher pH. |

| Phosphate Buffer (pH 6.8) | Moderately Soluble | The carboxylic acid will be deprotonated, forming a more soluble carboxylate salt. |

| DMSO | Freely Soluble | A common polar aprotic solvent for dissolving a wide range of organic compounds. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the solute. |

| Acetonitrile | Slightly Soluble | A polar aprotic solvent with a lower dielectric constant than DMSO. |

Solvent Selection Workflow for Formulation

The choice of solvent is a critical step in the formulation development process. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Caption: Workflow for solvent selection in formulation development.

Section 2: Stability Assessment

Evaluating the stability of a drug substance is a regulatory requirement and essential for ensuring its quality, safety, and efficacy throughout its shelf life.[5][13] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish degradation pathways.[14][15]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of 5-amino-2-chloro-nicotinic acid.[2][16] While generally stable to base, some Boc-protected amines can be deprotected under basic conditions, particularly with electron-withdrawing groups on the amine.[17]

-

Hydrolysis of the Carboxylic Acid: Under certain conditions, the carboxylic acid could potentially undergo decarboxylation, though this is generally less likely for aromatic carboxylic acids.

-

Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.

-

Oxidation: The pyridine ring and amino group could be susceptible to oxidation.

Forced Degradation Study Protocol

A forced degradation study should be conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing.[13] The goal is to achieve 5-20% degradation of the drug substance.[14]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the sample solutions to the following stress conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all the material.

Anticipated Stability Data

The following table summarizes the expected outcomes of the forced degradation study.

| Stress Condition | Expected Degradation | Primary Degradation Product |

| Acid Hydrolysis (0.1 M HCl) | Significant | 5-amino-2-chloro-nicotinic acid |

| Base Hydrolysis (0.1 M NaOH) | Minimal to Moderate | Potential for Boc-deprotection and other products |

| Oxidative (3% H₂O₂) | Moderate | N-oxide and other oxidation products |

| Thermal (80°C) | Minimal | General decomposition products |

| Photolytic | Minimal to Moderate | Various photoproducts |

Forced Degradation Workflow

The following diagram outlines the workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the . The provided experimental protocols and theoretical considerations offer a robust framework for researchers and drug development professionals to effectively characterize this important chemical intermediate. A thorough investigation of these properties is crucial for successful formulation development and for ensuring the quality and safety of the final drug product.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. rjptonline.org [rjptonline.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 9. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. capotchem.com [capotchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Bases - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, often referred to as 5-(Boc-amino)-2-chloronicotinic acid, is a highly functionalized pyridine derivative that has emerged as a critical building block for the synthesis of complex pharmaceutical agents. Its structure incorporates a carboxylic acid, a chloro leaving group, and a Boc-protected amine on a pyridine scaffold. This unique combination of reactive sites allows for sequential and regioselective modifications, making it an invaluable intermediate in the construction of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, synthetic pathways, and key applications for researchers and professionals in the field of drug development.

The strategic placement of the chloro and amino groups on the nicotinic acid core enables diverse chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The Boc-protected amine at the 5-position can be deprotected under acidic conditions to reveal a primary amine, which can then be used for amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The carboxylic acid at the 3-position provides another handle for conjugation, typically through amide coupling. This trifecta of functionality makes it a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers that specialize in research and development chemicals, as well as bulk manufacturing for later-stage drug development. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times, as these can vary between suppliers. Below is a summary of some commercial sources for this compound.

| Supplier | Product Name | CAS Number | Purity | Notes |

| SincereChemical | This compound | 885277-14-5 | Not specified, inquire for details | Offers factory pricing and free samples for testing.[1] |

| Capot Chemical | This compound | 866038-57-5 | Not specified, inquire for details | Provides a Safety Data Sheet (MSDS) with handling information.[2] |

| CymitQuimica | 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid | 473924-59-3 | 95% | Note: This is a related but structurally different compound. Researchers should verify the exact structure needed.[3] |

| Echemi | 5-(tert-butoxycarbonylamino-methyl)-nicotinic acid | 473924-59-3 | Not specified, inquire for details | Also lists the related compound, not the title compound.[4] |

Note: Researchers should always verify the CAS number and structure with the supplier to ensure they are ordering the correct compound for their specific application. The primary CAS numbers associated with the title compound appear to be 866038-57-5 and 885277-14-5.

Synthetic Pathways: From Simple Precursors to a High-Value Intermediate

Understanding the synthesis of this compound is essential for appreciating its cost, potential impurities, and for instances where in-house synthesis may be required. The most common synthetic route involves the Boc protection of a pre-existing 5-amino-2-chloronicotinic acid precursor.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the Boc protection of 5-amino-2-chloronicotinic acid.

Detailed Experimental Protocol: Boc Protection of 5-Amino-2-chloronicotinic acid

This protocol is a representative procedure for the synthesis of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-chloronicotinic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution. Stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is then typically purified by an acidic workup to protonate the carboxylic acid, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its ability to serve as a versatile scaffold for building more complex molecules. The chloro- and Boc-amino groups provide orthogonal handles for derivatization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position is activated towards SNAr by the electron-withdrawing carboxylic acid and the pyridine nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular libraries.

-

Amide Bond Formation: The carboxylic acid at the 3-position is a key site for coupling with amines to form amides, a common linkage in many drug molecules. Standard peptide coupling reagents such as HATU, HOBt, or EDC are effective for this transformation.

-

Post-Coupling Deprotection and Functionalization: After modification at the 2- and 3-positions, the Boc protecting group can be easily removed with an acid (e.g., trifluoroacetic acid), revealing the 5-amino group for further derivatization.

The presence of chlorine-containing molecules in pharmaceuticals is widespread, with over 250 FDA-approved drugs containing chlorine.[5] The inclusion of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[5] This makes chloro-substituted intermediates like this compound particularly valuable in drug design. While specific drug candidates arising from this exact intermediate are often proprietary, its structural motifs are present in compounds targeting a range of diseases.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is crucial for the proper handling, storage, and use of any chemical reagent.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.69 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Solubility | Soluble in many organic solvents like DMSO, DMF, and alcohols. |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, preferably a fume hood.[2]

-

Hazards: May cause skin, eye, and respiratory irritation.[2][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[2]

Disclaimer: The information provided is for guidance only and is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) before use.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A solid understanding of its commercial sources, synthetic routes, and safe handling practices is essential for its effective utilization in the pursuit of novel therapeutics. The continued availability and application of such versatile intermediates will undoubtedly fuel innovation in drug discovery for years to come.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. capotchem.com [capotchem.com]

- 3. 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. punchout.medline.com [punchout.medline.com]

The Multifaceted Therapeutic Potential of Substituted Nicotinic Acids: A Technical Guide for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the pyridine carboxylic acid scaffold, particularly nicotinic acid (Vitamin B3), represents a foundational element in the design of novel therapeutics. While its role in lipid metabolism is well-established, strategic substitutions on the nicotinic acid ring have unlocked a diverse array of biological activities, paving the way for new treatments across multiple disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted nicotinic acid derivatives, offering field-proven insights to accelerate innovation in drug discovery.

Section 1: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid and its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, vasodilator, antioxidant, anticancer, and neuroprotective properties. This versatility stems from the ability of substituents to modulate the molecule's electronic properties, steric profile, and binding affinity for various biological targets. Understanding the intricate structure-activity relationships (SAR) is paramount to designing derivatives with enhanced potency and selectivity.

Section 2: Key Biological Activities and Mechanistic Insights

This section delves into the core biological activities of substituted nicotinic acids, providing mechanistic explanations and insights into the causality behind their therapeutic effects.

Antimicrobial Activity

Substituted nicotinic acids have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The antimicrobial effects of nicotinic acid derivatives are often attributed to their ability to disrupt microbial cell wall integrity, interfere with essential metabolic pathways, or inhibit key enzymes. Some derivatives, particularly those incorporating hydrazone or 1,3,4-oxadiazoline moieties, have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The presence of specific substituents, such as a 5-nitrofuran group, has been shown to enhance antibacterial efficacy.[1] The antimicrobial effect is also thought to be linked to the generation of reactive oxygen species and the modulation of cellular redox potential.[2]

Structure-Activity Relationship (SAR):

-

Acylhydrazones: Generally exhibit greater antibacterial activity compared to their cyclized 1,3,4-oxadiazoline counterparts.[1]

-

5-Nitrofuran Substituent: Consistently enhances activity against Gram-positive bacteria.[1]

-

Gram-Negative vs. Gram-Positive: Many derivatives show greater potency against Gram-positive bacteria, likely due to differences in cell wall structure.[3]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of nicotinic acid derivatives are well-documented and are often linked to the modulation of inflammatory signaling pathways.

Mechanism of Action: A key mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), which can suppress the NF-κB signaling pathway, a central regulator of inflammation.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][5] Some derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Structure-Activity Relationship (SAR):

-

2-Substituted Phenyl Derivatives: The nature and position of substituents on a 2-phenyl ring attached to the nicotinic acid core significantly influence both analgesic and anti-inflammatory activities.[2]

-

2-Bromophenyl Substituent: Derivatives containing a 2-bromophenyl group have demonstrated potent analgesic and anti-inflammatory effects.[6]

-

Carboxamide Moiety: Replacement of a bromo substituent with a carboxamide group can lead to a reduction in activity.[6]

Vasodilatory and Antioxidant Properties

Nicotinic acid is a known vasodilator, and this property can be modulated through chemical substitutions. Many derivatives also possess antioxidant capabilities.

Mechanism of Action: The primary vasodilatory mechanism of nicotinic acid is mediated through the activation of GPR109A on epidermal Langerhans cells, leading to the release of prostaglandins (PGD2 and PGE2), which are potent vasodilators.[7][8] Some thionicotinic acid derivatives induce vasorelaxation through endothelium-dependent nitric oxide (NO) production.[9] The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals.[9]

Structure-Activity Relationship (SAR):

-

Thionicotinic Acid Analogs: The presence of a thioether linkage, such as in 2-(1-adamantylthio)nicotinic acid, can confer potent vasorelaxant and antioxidant properties.[9]

-

Carboxylic Acid vs. Amide/Nitrile: The free carboxylic acid form of certain thionicotinic acid derivatives has been shown to be a more potent vasorelaxant than the corresponding amide or nitrile, likely due to higher receptor affinity.[9]

Anticancer Potential

The anticancer activity of substituted nicotinic acids is a rapidly evolving area of research, with several promising mechanisms of action identified.

Mechanism of Action:

-

VEGFR-2 Inhibition: Certain nicotinic acid-based compounds have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][11] Inhibition of VEGFR-2 can suppress tumor growth and metastasis.[11]

-

Induction of Apoptosis: Active derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the upregulation of pro-apoptotic proteins like caspases.[10][11]

-

nAChR-Mediated Pathways: Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are implicated in cancer cell proliferation and survival.[12][13] Substituted nicotinic acids can potentially modulate these pathways. Activation of nAChRs can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth and resistance to apoptosis.[12][14]

Structure-Activity Relationship (SAR):

-

Hydrazide-Hydrazones: This class of derivatives has shown cytotoxic activity against various cancer cell lines.[15]

-

Specific Substituents: The cytotoxic potential is highly dependent on the nature of the substituents, with some compounds exhibiting potency comparable to established chemotherapeutic agents like doxorubicin.[15]

Neuroprotective Effects in Neurodegenerative Diseases

Nicotinic acid and its derivatives are being investigated for their potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Mechanism of Action: The neuroprotective effects are primarily mediated through the activation of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[16][17] Activation of these receptors can trigger intracellular signaling cascades, such as the PI3K/Akt pathway, which promotes neuronal survival and protects against neurotoxicity induced by factors like β-amyloid.[17][18] Nicotinamide, a derivative of nicotinic acid, is a precursor for NAD+, a crucial coenzyme in cellular metabolism and energy production, and its depletion has been linked to aging and neurodegeneration.[19]

Section 3: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of substituted nicotinic acids.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivatives and incubate for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[15][20]

-

Formazan Formation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.[20]

-

Solubilization: Solubilize the formazan crystals using a suitable solvent, such as DMSO.[20]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.[15][20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a well-established model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the animals.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][21]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro Vasodilation Assessment

This protocol assesses the vasodilatory effects of compounds on isolated blood vessel rings.

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.[9]

-

Organ Bath Setup: Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.[9]

-

Equilibration and Pre-contraction: Equilibrate the rings under a resting tension and then contract them with a vasoconstrictor like phenylephrine.[9]

-

Cumulative Dosing: Add increasing concentrations of the nicotinic acid derivative to the organ bath.[9]

-

Data Acquisition: Record the changes in isometric tension.[9]

-

Data Analysis: Construct dose-response curves and calculate the maximal relaxation (Rmax) and the effective concentration for 50% relaxation (EC50).[9]

Section 4: Visualizing Key Signaling Pathways

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biological activities of substituted nicotinic acids.

GPR109A-Mediated Vasodilation and Anti-inflammatory Signaling

Caption: GPR109A signaling cascade leading to vasodilation and anti-inflammatory effects.

nAChR-Mediated Neuroprotective Pathway

Caption: Neuroprotective signaling via α7 nAChR activation.

nAChR-Mediated Pro-survival Signaling in Cancer

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acetylcholine receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Fig. 1.4, [Schematic representation of presumed roles...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Theoretical Calculations of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid in Medicinal Chemistry

This compound is a synthetic organic compound with a molecular structure that lends itself to a variety of applications in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds with established biological significance.[1][2] The presence of a chlorine atom and a bulky tert-butoxycarbonyl (Boc) protecting group makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates.[3] The chlorine atom, for instance, can serve as a handle for further chemical modifications, while the Boc group protects the amine functionality during synthesis.

In the modern drug discovery landscape, computational methods are integral to accelerating the development pipeline.[4][5][6] Theoretical calculations provide a powerful lens through which to predict the physicochemical properties, reactivity, and potential biological activity of molecules like this compound before they are even synthesized. This in-silico approach allows for the rational design of molecules with improved efficacy and reduced side effects, ultimately saving significant time and resources.[7]

This guide provides a comprehensive overview of the key theoretical calculations applicable to this compound, offering both the underlying scientific principles and practical, step-by-step workflows.

Core Theoretical Approaches: A Multi-Scale Perspective

To gain a holistic understanding of this compound, a combination of computational techniques is employed, each providing insights at different levels of molecular detail.

2.1 Density Functional Theory (DFT): Unveiling Electronic Structure

At the most fundamental level, Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[8][9] It allows for the calculation of a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies.[10][11] DFT provides the foundational data for understanding the intrinsic reactivity and stability of the molecule.

2.2 Molecular Docking: Predicting Protein-Ligand Interactions

Moving from the isolated molecule to its potential biological context, molecular docking is a computational technique used to predict how a small molecule (ligand), such as our compound of interest, might bind to a protein target.[1] This method is crucial for identifying potential drug targets and for understanding the key interactions that drive binding affinity.[12]

2.3 Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Biological Systems

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce the element of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[13][14] MD simulations provide valuable insights into the stability of the binding pose and the flexibility of both the ligand and the protein.[15][16][17]

PART 1: Quantum Chemical Analysis with Density Functional Theory (DFT)

The initial step in the theoretical characterization of this compound involves a thorough analysis of its electronic structure using DFT.

Workflow for Geometry Optimization and Vibrational Analysis

Expertise & Experience: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A subsequent frequency calculation is essential to confirm that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

Step-by-Step Protocol:

-

Structure Input: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

-

Computational Method Selection: A suitable DFT functional and basis set are chosen. For organic molecules of this size, the B3LYP functional with a 6-311++G(d,p) basis set often provides a good balance of accuracy and computational cost.[18]

-

Execution: The geometry optimization and frequency calculation are performed using quantum chemistry software packages like Gaussian or PySCF.[19]

-

Verification: The output is analyzed to confirm convergence of the geometry and the absence of imaginary frequencies.

Caption: DFT Geometry Optimization and Frequency Analysis Workflow.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these orbitals is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient) and are prone to nucleophilic attack.

PART 2: Elucidating Binding Mechanisms with Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking is employed to predict its interaction with a relevant protein target. For nicotinic acid derivatives, a potential target could be an enzyme or receptor involved in metabolic or signaling pathways.[20][21]

Workflow for Molecular Docking

Trustworthiness: The reliability of a docking study depends on the careful preparation of both the protein and the ligand, as well as the appropriate definition of the binding site.

Step-by-Step Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of this compound is used.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program like AutoDock Vina is used to predict the binding poses and affinities.

-

Pose Analysis: The resulting poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are computational methods for rational drug design? [synapse.patsnap.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 17. youtube.com [youtube.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Introduction: Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design.[2][3] 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid emerges as a particularly powerful building block for medicinal chemists. This trifunctional scaffold offers three orthogonal points for chemical modification, enabling the systematic and efficient exploration of chemical space in the pursuit of novel bioactive molecules.

The strategic placement of a Boc-protected amine, a reactive chlorine atom, and a carboxylic acid on the pyridine core provides a pre-engineered platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications and experimental protocols for this versatile intermediate, with a focus on its role in the synthesis of kinase inhibitors, exemplified by the synthesis of Apilimod.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. Below are the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 885277-14-5 | [4] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [4] |

| Molecular Weight | 272.68 g/mol | [4] |

| Appearance | White to off-white solid | Typical Observation |

Spectroscopic Characterization (¹H and ¹³C NMR):

Confirmation of the structure and purity of the starting material is paramount. While a publicly available, verified spectrum was not located in the searched literature, typical expected chemical shifts in DMSO-d₆ are provided below based on the analysis of related structures. Researchers should always acquire their own analytical data for starting materials to ensure quality.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~13.5 ppm (s, 1H): Carboxylic acid proton.

-

~9.8 ppm (s, 1H): Amine N-H proton of the Boc group.

-

~8.6 ppm (d, J ≈ 2.5 Hz, 1H): Pyridine ring proton at C6.

-

~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Pyridine ring proton at C4.

-

~1.5 ppm (s, 9H): tert-Butyl protons of the Boc group.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

~165 ppm: Carboxylic acid carbonyl carbon.

-

~152 ppm: Boc group carbonyl carbon.

-

~148 ppm: Pyridine ring carbon (C6).

-

~145 ppm: Pyridine ring carbon (C2, attached to Cl).

-

~138 ppm: Pyridine ring carbon (C5, attached to N).

-

~120 ppm: Pyridine ring carbon (C4).

-

~118 ppm: Pyridine ring carbon (C3, attached to COOH).

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed sequentially or in a controlled manner.

Caption: Key reactive sites and corresponding transformations.

-

Carboxylic Acid (Position 3): This group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. Standard coupling reagents can be employed to couple this moiety with a wide array of amines, introducing significant diversity.

-

Chloro Group (Position 2): The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, including amines, alcohols, and thiols, further expanding the molecular scaffold.

-

Boc-Protected Amine (Position 5): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of many amide coupling and SNAr reactions.[5] It can be cleanly removed under acidic conditions to reveal the primary amine, which can then be used for further derivatization.

Application Spotlight: Synthesis of Apilimod (STA-5326)